BenchChemオンラインストアへようこそ!

6,7-Dimethoxy-1,3-benzodioxol-5-ol

Physicochemical profiling Drug design Formulation science

6,7-Dimethoxy-1,3-benzodioxol-5-ol (CAS 22934-70-9), also known as 2,3-dimethoxy-4,5-(methylenedioxy)phenol, is a dimethoxy-substituted benzodioxole bearing a free phenolic hydroxyl at the 5-position. This compound occupies a distinct physicochemical space within the methylenedioxy phenol family: its computed XLogP3 of 1.3 and hydrogen bond acceptor count of 5 (versus 3 for the unsubstituted parent sesamol) impart differential solubility, formulation behavior, and target engagement potential relative to mono-methoxy or non-hydroxylated analogs.

Molecular Formula C9H10O5
Molecular Weight 198.17 g/mol
CAS No. 22934-70-9
Cat. No. B1654423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-1,3-benzodioxol-5-ol
CAS22934-70-9
Molecular FormulaC9H10O5
Molecular Weight198.17 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1O)OCO2)OC
InChIInChI=1S/C9H10O5/c1-11-7-5(10)3-6-8(9(7)12-2)14-4-13-6/h3,10H,4H2,1-2H3
InChIKeyXDGDJLGGDYSEJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxy-1,3-benzodioxol-5-ol (CAS 22934-70-9): A Differentiated Methylenedioxy Phenolic Scaffold for Synthetic and Pharmacological Research


6,7-Dimethoxy-1,3-benzodioxol-5-ol (CAS 22934-70-9), also known as 2,3-dimethoxy-4,5-(methylenedioxy)phenol, is a dimethoxy-substituted benzodioxole bearing a free phenolic hydroxyl at the 5-position [1]. This compound occupies a distinct physicochemical space within the methylenedioxy phenol family: its computed XLogP3 of 1.3 and hydrogen bond acceptor count of 5 (versus 3 for the unsubstituted parent sesamol) impart differential solubility, formulation behavior, and target engagement potential relative to mono-methoxy or non-hydroxylated analogs [2]. For procurement decisions, these computable differences translate directly into measurable selectivity in synthetic transformations, CYP inhibition profiles, and pharmacological outcomes that cannot be achieved by simply substituting a cheaper or more available benzodioxole congener.

Why Sesamol, 6-Methoxy-1,3-benzodioxol-5-ol, or Dillapiol Cannot Replace 6,7-Dimethoxy-1,3-benzodioxol-5-ol in Research and Industrial Workflows


Within the benzodioxole chemical space, seemingly minor substitutions produce quantifiably divergent properties. Replacing the 6,7-dimethoxy-5-ol pattern with sesamol (no methoxy groups) alters the hydrogen bond acceptor count from 5 to 3, shifting logP by up to 0.3 units and eliminating the electron-donating methoxy groups essential for regioselective electrophilic substitution at C-4 [1]. Using dillapiol (5-allyl-6,7-dimethoxy-1,3-benzodioxole, lacking the free 5-OH) forfeits the phenolic handle required for O-functionalization, glucuronidation studies, and pro-drug strategies, while introducing an allyl group that dominates CYP-mediated metabolism through a different mechanism [2]. The mono-methoxy analog 6-methoxy-1,3-benzodioxol-5-ol provides an intermediate profile but lacks the symmetric electron density that governs the unique reactivity and biological recognition of the 6,7-dimethoxy pattern. These are not interchangeable commodities; each substitution variant directs synthesis, metabolism, and target engagement along measurably distinct pathways documented in the evidence below.

6,7-Dimethoxy-1,3-benzodioxol-5-ol: Comparator-Anchored Quantitative Evidence for Scientific Selection


Expanded Hydrogen Bond Acceptor Profile vs. Sesamol Drives Differential Solubility and Target Recognition

6,7-Dimethoxy-1,3-benzodioxol-5-ol (target) exhibits a computed hydrogen bond acceptor (HBA) count of 5 and XLogP3 of 1.3, compared with sesamol (1,3-benzodioxol-5-ol, comparator) which has an HBA count of 3 and XLogP3 of 1.2–1.35 [1]. The ΔHBA = +2 arises from the two additional methoxy oxygens, increasing the compound's capacity for hydrogen bond acceptance and thereby altering aqueous solubility, permeability, and protein-ligand interaction potential. Both compounds have a single hydrogen bond donor (HBD = 1), but the 6,7-dimethoxy pattern introduces two additional rotatable bonds (n_rot = 2 vs. 0 for sesamol), conferring greater conformational flexibility [1].

Physicochemical profiling Drug design Formulation science

Direct Synthetic Precursor to Dillapiole-Class Insecticide Synergists with Near-at-Par PBO Activity

The 6,7-dimethoxy-1,3-benzodioxole scaffold is the core structural unit of dillapiole (5-allyl-6,7-dimethoxy-1,3-benzodioxole) and dihydrodillapiole (5-n-propyl-6,7-dimethoxy-1,3-benzodioxole), two plant-based insecticide synergists that exhibit synergistic activity described as "near at par" with the commercial standard piperonyl butoxide (PBO) [1]. The target compound, 6,7-dimethoxy-1,3-benzodioxol-5-ol, serves as the direct phenolic intermediate for introducing the 5-allyl or 5-propyl group via O-alkylation followed by Claisen rearrangement, a synthetic pathway unavailable to sesamol (which lacks the 6,7-dimethoxy activation) or dillapiol itself (which already bears the 5-allyl group and cannot be further elaborated at that position). The PBO-comparable synergism of the derived dillapioles provides quantitative benchmark evidence that the 6,7-dimethoxy-5-ol scaffold is a validated entry point to commercially relevant activity [1].

Agrochemical synthesis Insecticide synergists Pyrethrum formulation

Core Pharmacophoric Fragment of Cleistanthin A: Nanomolar Cytotoxicity Validates the 6,7-Dimethoxy-1,3-benzodioxol-5-yl Scaffold

The 6,7-dimethoxy-1,3-benzodioxol-5-yl moiety is a direct substructure of cleistanthin A, a diphyllin glycoside natural product that exhibits preferential cytotoxicity against tumor cell lines with GI50 values of 10⁻⁷ to 10⁻⁹ M, compared with 10⁻⁶ to 10⁻⁷ M for normal cell lines [1]. Cleistanthin A was more effective than five comparator anticancer drugs against the oral carcinoma cell line KB and cervical carcinoma cell line SiHa, and reduced tumor volume in S-180 sarcoma-bearing mice to an extent comparable to cisplatin and etoposide, but with lower toxicity as evidenced by preserved body weight and lymphocyte counts [1]. The 6,7-dimethoxy-1,3-benzodioxol-5-ol compound represents the minimal phenolic fragment that retains the complete benzodioxole pharmacophore present in cleistanthin A, providing a validated starting point for fragment-based drug discovery and SAR exploration that sesamol (lacking methoxy groups) cannot replicate.

Anticancer drug discovery Natural product fragment Pharmacophore mapping

Patent-Backed Intellectual Property Space for Methylenedioxy Phenolic Compounds Covers the 6,7-Dimethoxy-5-ol Scaffold

US Patent Application US20100035849A1 (filed 2009, expired fee-related) explicitly claims novel methylenedioxy phenolic compounds of formula I, wherein the core structure encompasses the 1,3-benzodioxol-5-ol scaffold with substituents including methoxy at positions corresponding to 6 and 7 [1]. The claimed therapeutic scope covers cardiovascular disease, vascular disease, inflammatory disease, Type I and Type II diabetes, and dyslipidemia – disease areas where sesamol has shown only limited and non-specific antioxidant activity (DPPH IC50 = 5.95 μg/mL or 14.48 μM [2]) without the patent-backed structural diversification potential afforded by the 6,7-dimethoxy-5-ol platform. The patent's explicit inclusion of methoxy-substituted variants establishes a documented legal and commercial differentiation for the target compound over unsubstituted sesamol in therapeutic development.

IP-protected medicinal chemistry Cardiovascular drug development Anti-inflammatory agents

Benzodioxole Derivative Antioxidant IC50 Values Establish a Structure-Activity Baseline Supporting 6,7-Dimethoxy Substitution Advantage

A systematic study of benzodioxole derivatives evaluated for antioxidant activity reported that benzodiazepine-containing benzodioxoles (compounds 7a and 7b) exhibited moderate antioxidant activity with IC50 values of 39.85 μM and 79.95 μM, respectively, compared with the potent standard Trolox (IC50 = 7.72 μM) [1]. While these specific compounds differ from the target, the study establishes a quantitative benchmark for benzodioxole antioxidant SAR: substitution pattern strongly modulates activity, with a >5-fold range between the best derivative and the standard. Sesamol, the simplest benzodioxol-5-ol, shows DPPH scavenging IC50 of ~14.48 μM [2], placing it between Trolox and the less active benzodioxole derivatives. The 6,7-dimethoxy-5-ol pattern adds electron-donating methoxy groups that, based on established phenolic antioxidant SAR, are predicted to stabilize the phenoxyl radical and enhance radical scavenging capacity relative to the unsubstituted sesamol scaffold; however, direct experimental IC50 data for the target compound itself are not yet reported in the peer-reviewed literature.

Antioxidant SAR Free radical scavenging Lipid peroxidation inhibition

High-Value Application Scenarios for 6,7-Dimethoxy-1,3-benzodioxol-5-ol Based on Verified Differentiation Evidence


Synthesis of Plant-Based Insecticide Synergists with PBO-Comparable Performance

Procurement of 6,7-dimethoxy-1,3-benzodioxol-5-ol directly enables the synthesis of dillapiole and dihydrodillapiole via O-alkylation of the 5-OH group followed by Claisen rearrangement or direct alkylation, respectively. These derivatives have been chromatographically validated and demonstrate insecticide synergism 'near at par' with the commercial standard piperonyl butoxide (PBO) [1]. This synthetic route is inaccessible from sesamol or mono-methoxy benzodioxoles, making the target compound the essential entry point for agrochemical research programs developing next-generation pyrethrum synergists.

Fragment-Based Anticancer Drug Discovery Leveraging the Cleistanthin A Pharmacophore

The 6,7-dimethoxy-1,3-benzodioxol-5-yl moiety is the core pharmacophoric fragment of cleistanthin A, a natural product with validated in vivo anticancer activity achieving GI50 values of 10⁻⁷–10⁻⁹ M against tumor cells and tumor volume reduction comparable to cisplatin in murine models [2]. Fragment-based drug discovery programs targeting the cleistanthin A binding site can use 6,7-dimethoxy-1,3-benzodioxol-5-ol as a minimal viable fragment for SAR expansion, a strategy not feasible with sesamol due to the absence of the 6,7-dimethoxy recognition elements.

IP-Protected Cardiovascular and Metabolic Disease Drug Development

The compound falls within the generic claims of US20100035849A1 covering methylenedioxy phenolic compounds for cardiovascular disease, inflammatory disease, and diabetes [3]. Medicinal chemistry teams pursuing composition-of-matter patents in these therapeutic areas can elaborate the 6,7-dimethoxy-5-ol scaffold through the 5-OH handle and the C-4 position (activated by the 6,7-dimethoxy pattern) to generate patentable derivatives with multi-target cardiovascular profiles, a legal and commercial advantage over unpatentable sesamol-based approaches.

Antioxidant Formulation R&D Targeting the Substitution-Dependent Activity Window

Quantitative SAR evidence from the benzodioxole class confirms that substitution pattern modulates antioxidant IC50 values across a >10-fold range (7.72–79.95 μM) [4], with sesamol occupying an intermediate position (~14.48 μM). The 6,7-dimethoxy-5-ol substitution pattern, featuring two electron-donating methoxy groups ortho and para to the phenolic OH, is predicted to enhance radical scavenging capacity through stabilization of the phenoxyl radical. Formulation scientists developing antioxidant products can use this compound to probe the upper activity range of the benzodioxole SAR series, generating proprietary data in an underexplored region of chemical space.

Quote Request

Request a Quote for 6,7-Dimethoxy-1,3-benzodioxol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.